molecular formula C6H13NO4S B1241009 (1R,2R,3R,4S,5R)-4-amino-5-[(R)-methylsulfinyl]cyclopentane-1,2,3-triol

(1R,2R,3R,4S,5R)-4-amino-5-[(R)-methylsulfinyl]cyclopentane-1,2,3-triol

Cat. No. B1241009
M. Wt: 195.24 g/mol
InChI Key: ZJFKRRRXLLAUHQ-DMRLTRFVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R,3R,4S,5R)-4-amino-5-[(R)-methylsulfinyl]cyclopentane-1,2,3-triol is a natural product found in Streptomyces and Streptoverticillium verticillium with data available.

Scientific Research Applications

Enzyme Inhibition

  • This compound has been identified as an effective inhibitor of α-L-fucosidase, a characteristic that could be significant in the development of treatments for certain diseases. A stereoselective synthesis from D-ribose was found to inhibit α-L-fucosidase selectively over other enzymes like α- and β-glucosidase, α- and β-mannosidase, and α- and β-galactosidase (Blaser & Reymond, 1999).
  • The same compound has also demonstrated inhibition of β-glucosidases from Caldocellum saccharolyticum and from almonds, suggesting its potential as an analog of a protonated β-glucoside (Boss, Leroy, Blaser, & Reymond, 2000).

Synthesis and Structural Analogs

  • In another study, the compound was synthesized and evaluated for its inhibitory properties. The results indicate the importance of stereochemistry in its inhibitory action (Blaser & Reymond, 2000).
  • A protected form of a related compound has been synthesized, showing potential for the development of new carbocyclic nucleosides (Rajappan, Hegde, & Schneller, 2001).

Potential Medical Applications

  • The compound's analogs have shown inhibitory effects on the synthesis of S-adenosyl-L-methionine, an important molecule in various biological processes. This suggests its potential role in pharmacological applications (Coulter, Lombardini, Sufrin, & Talalay, 1974).
  • Some derivatives of the compound have been synthesized and found to inhibit measles virus replication, highlighting its potential in antiviral therapies (Barnard et al., 2001).

properties

Product Name

(1R,2R,3R,4S,5R)-4-amino-5-[(R)-methylsulfinyl]cyclopentane-1,2,3-triol

Molecular Formula

C6H13NO4S

Molecular Weight

195.24 g/mol

IUPAC Name

(1R,2R,3R,4S,5R)-4-amino-5-[(R)-methylsulfinyl]cyclopentane-1,2,3-triol

InChI

InChI=1S/C6H13NO4S/c1-12(11)6-2(7)3(8)4(9)5(6)10/h2-6,8-10H,7H2,1H3/t2-,3+,4+,5+,6+,12+/m0/s1

InChI Key

ZJFKRRRXLLAUHQ-DMRLTRFVSA-N

Isomeric SMILES

C[S@@](=O)[C@@H]1[C@H]([C@H]([C@H]([C@H]1O)O)O)N

Canonical SMILES

CS(=O)C1C(C(C(C1O)O)O)N

synonyms

4-amino-5-methylsulfinyl-1,2,3-cyclopentanetriol
mannostatin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R,3R,4S,5R)-4-amino-5-[(R)-methylsulfinyl]cyclopentane-1,2,3-triol
Reactant of Route 2
Reactant of Route 2
(1R,2R,3R,4S,5R)-4-amino-5-[(R)-methylsulfinyl]cyclopentane-1,2,3-triol
Reactant of Route 3
Reactant of Route 3
(1R,2R,3R,4S,5R)-4-amino-5-[(R)-methylsulfinyl]cyclopentane-1,2,3-triol
Reactant of Route 4
(1R,2R,3R,4S,5R)-4-amino-5-[(R)-methylsulfinyl]cyclopentane-1,2,3-triol
Reactant of Route 5
(1R,2R,3R,4S,5R)-4-amino-5-[(R)-methylsulfinyl]cyclopentane-1,2,3-triol
Reactant of Route 6
(1R,2R,3R,4S,5R)-4-amino-5-[(R)-methylsulfinyl]cyclopentane-1,2,3-triol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.